(E)-3-(pyridin-2-yl)acrylate d'éthyle

Vue d'ensemble

Description

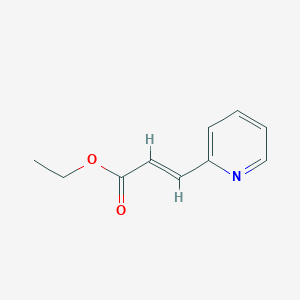

(E)-Ethyl 3-(pyridin-2-yl)acrylate is an organic compound with the chemical formula C10H11NO2 It is a derivative of acrylate, featuring a pyridine ring attached to the acrylate moiety

Applications De Recherche Scientifique

Organic Synthesis

(E)-Ethyl 3-(pyridin-2-yl)acrylate serves as a versatile intermediate in synthesizing more complex molecules, including:

- Heterocyclic Compounds : These compounds are essential in pharmaceuticals and agrochemicals.

- Polymer Chemistry : It can be polymerized to create materials with specific properties.

Biological Studies

The compound's structure allows it to interact with biological systems, making it useful in:

- Enzyme Interaction Studies : It can act as a probe to study enzyme mechanisms.

- Antimicrobial Research : Derivatives of this compound have shown potential antibacterial activity against strains like E. coli.

Pharmaceutical Development

Research indicates that (E)-ethyl 3-(pyridin-2-yl)acrylate may have:

- Anticancer Properties : Certain derivatives have demonstrated selective activity against cancer cell lines, suggesting its potential in developing targeted therapies.

- Drug Design : Its ability to form coordination complexes with transition metals enhances its application in medicinal chemistry.

Table 1: Comparison of Synthesis Methods

| Method | Description | Yield Potential | Complexity |

|---|---|---|---|

| Esterification | Reaction of pyridin-2-carboxylic acid with ethanol | High | Low |

| Horner-Wadsworth-Emmons | Condensation of phosphonate with aldehyde | Moderate | Medium |

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| (E)-ethyl 3-(pyridin-2-yl)acrylate | Antibacterial | E. coli | |

| (E)-ethyl 3-(pyridin-3-yl)acrylate | Anticancer | Human carcinoma |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of (E)-ethyl 3-(pyridin-2-yl)acrylate derivatives against various bacterial strains. The results indicated significant inhibition against E. coli, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Research

Research focused on the anticancer activity of specific isomers derived from (E)-ethyl 3-(pyridin-2-yl)acrylate. The findings revealed that certain derivatives exhibited selective cytotoxicity towards nasopharyngeal carcinoma cells, suggesting avenues for further drug development.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as substituted imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are known to exert their effects by blocking γ-aminobutyric acid receptors . This suggests that (E)-ethyl 3-(pyridin-2-yl)acrylate might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Based on the reported biological activities of similar compounds, it can be inferred that this compound might affect multiple biochemical pathways related to inflammation, viral replication, bacterial growth, and possibly others .

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that this compound might exert antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for (E)-ethyl 3-(pyridin-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-Ethyl 3-(pyridin-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted acrylates. These products can be further utilized in the synthesis of more complex organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-(pyridin-2-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 3-(pyridin-3-yl)acrylate: The pyridine ring is attached at the 3-position instead of the 2-position.

Ethyl 3-(pyridin-4-yl)acrylate: The pyridine ring is attached at the 4-position instead of the 2-position.

Uniqueness

(E)-Ethyl 3-(pyridin-2-yl)acrylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Activité Biologique

(E)-Ethyl 3-(pyridin-2-yl)acrylate, a compound with the molecular formula CHNO and a molecular weight of approximately 177.20 g/mol, features a trans double bond configuration and an acrylic acid moiety. This structure suggests potential reactivity in various biochemical contexts, but comprehensive studies on its biological activity remain limited.

The compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 177.20 g/mol

- Structure : Contains a pyridine ring and an ethyl group attached to an acrylic backbone.

Research indicates that (E)-ethyl 3-(pyridin-2-yl)acrylate may act as an inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) , which plays a crucial role in the glycolysis pathway. The inhibition of PFKFB3 can lead to reduced glycolytic flux and glucose uptake, impacting cellular metabolism significantly.

Biological Activity Evaluation

Despite its structural potential, there is a notable lack of extensive literature documenting the biological activity or pharmacological properties of (E)-ethyl 3-(pyridin-2-yl)acrylate. The following points summarize the current understanding:

- Cellular Effects : Preliminary studies suggest that this compound influences various cellular processes, including cell signaling pathways and gene expression. It may modulate the activity of kinases and phosphatases, leading to altered cellular responses.

- Dosage Effects : In animal models, the biological effects of this compound appear to vary with dosage. Lower doses might enhance enzyme activity or cellular function, while higher doses could result in toxicity.

- Metabolic Pathways : The compound interacts with enzymes and cofactors that facilitate its conversion into different metabolites, potentially affecting metabolic flux within cells.

- Stability and Temporal Effects : The stability of (E)-ethyl 3-(pyridin-2-yl)acrylate under different environmental conditions is crucial for its efficacy in biological assays. Studies show it remains stable under inert conditions but may degrade when exposed to certain factors over time.

Case Studies and Research Findings

While specific case studies focusing exclusively on (E)-ethyl 3-(pyridin-2-yl)acrylate are scarce, related research on similar compounds provides insights into its potential applications:

Propriétés

IUPAC Name |

ethyl (E)-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMOCBNXFKZOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.